molecular formula C8H9NOS B3248192 (E)-2-Methyl-3-(2-methylthiazol-4-YL)acrylaldehyde CAS No. 184246-38-6

(E)-2-Methyl-3-(2-methylthiazol-4-YL)acrylaldehyde

Cat. No. B3248192
CAS RN: 184246-38-6
M. Wt: 167.23 g/mol
InChI Key: WYCFAQGMIOYSTN-ZZXKWVIFSA-N
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Description

The compound “(E)-3- (3- ( (2-methylthiazol-4-yl)methoxy)phenyl)acrylic acid” is a related compound with a molecular weight of 275.33 .


Synthesis Analysis

In a study, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized .


Molecular Structure Analysis

The molecular structure of the related compound “(E)-3- (3- ( (2-methylthiazol-4-yl)methoxy)phenyl)acrylic acid” was confirmed by its physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

Thiazoles, which include the thiazole ring present in the requested compound, have been found to have diverse biological activities . They have been reported to have anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .


Physical And Chemical Properties Analysis

The related compound “(E)-3- (3- ( (2-methylthiazol-4-yl)methoxy)phenyl)acrylic acid” is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Safety and Hazards

The safety data sheet for the related compound “(E)-3-(2-Methylthiazol-4-yl)acrylic acid” suggests that it is for R&D use only and not for medicinal, household or other use .

properties

IUPAC Name

(E)-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6(4-10)3-8-5-11-7(2)9-8/h3-5H,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCFAQGMIOYSTN-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Methyl-3-(2-methylthiazol-4-YL)acrylaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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